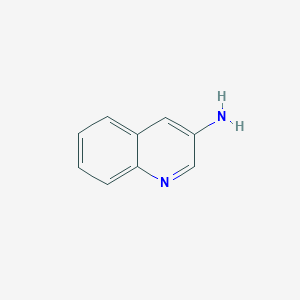

3-Aminoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNCRRZKBNSMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060379 | |

| Record name | 3-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-17-6 | |

| Record name | 3-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-quinolylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98OVL5K3R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Aminoquinoline: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinoline is a heterocyclic aromatic amine featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and material science. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of bioactive molecules, including potential antimalarial and anticancer agents.[1] Furthermore, this compound has carved a niche in analytical chemistry, particularly as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of complex biomolecules like glycopeptides and oligosaccharides.[2][3] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of its potential biological interactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂ | [4] |

| Molecular Weight | 144.17 g/mol | [4] |

| Appearance | White to beige crystalline powder or crystals | [4][5] |

| Melting Point | 91-92 °C (lit.) | [4][6] |

| Boiling Point | 137 °C at 1 mmHg | [4][5] |

| Solubility | Slightly soluble in hot water; Soluble in methanol (0.1 g/mL, clear) | [4][7] |

| pKa | 4.91 (at 20 °C) | [4][8] |

| Density | ~1.11-1.21 g/cm³ (estimate) | [4] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 580-17-6 | [4] |

| IUPAC Name | quinolin-3-amine | |

| SMILES | Nc1cnc2ccccc2c1 | [6] |

| InChI | 1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2 | [6] |

| InChIKey | SVNCRRZKBNSMIV-UHFFFAOYSA-N | [6] |

Spectroscopic Data

Spectroscopic data are critical for the structural confirmation and purity assessment of this compound.

| Spectrum Type | Key Features and Observations | Source(s) |

| ¹H NMR | Data available, consistent with the assigned structure. | |

| ¹³C NMR | Spectral data has been recorded and is available for reference. | |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 144. Other major fragments at m/z 117, 143, 145, 89. | |

| IR (Vapor Phase) | Infrared spectrum available for structural analysis. | |

| UV-Vis | Exhibits characteristic UV-Vis absorption, which can be influenced by the solvent. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key analytical application of this compound are provided below.

Synthesis: Reduction of 3-Nitroquinoline

A common and effective method for synthesizing this compound is through the reduction of its nitro precursor, 3-nitroquinoline. The following protocol is adapted from a general procedure for the domino nitro reduction-Friedländer heterocyclization, which employs iron in acetic acid for the reduction step.

Materials:

-

3-Nitroquinoline

-

Iron powder (Fe, <100 mesh)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroquinoline (1 equivalent) in glacial acetic acid (approx. 7.5 mL per mmol of substrate) under a nitrogen atmosphere.

-

Stirring: Stir the resulting solution at room temperature.

-

Addition of Reducing Agent: Carefully add iron powder (4 equivalents) to the stirring solution.

-

Heating and Monitoring: Heat the reaction mixture to 95-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase until the starting material is completely consumed (typically 3-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove unreacted iron powder and iron salts. Wash the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with deionized water (3 times), saturated NaHCO₃ solution (2 times), and finally with brine (1 time). This removes the acetic acid and any remaining aqueous impurities.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain high-purity crystalline this compound.

Materials:

-

Crude this compound

-

Toluene (or Benzene, Hexane, or aqueous Ethanol)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot toluene.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold toluene.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Application: On-Target Derivatization and MALDI-MS Analysis of Oligosaccharides

This compound serves as both a derivatizing agent and a matrix for the sensitive analysis of oligosaccharides by MALDI-TOF MS. This on-target method simplifies sample preparation.[2]

Materials:

-

This compound (3-AQ)

-

Oligosaccharide sample

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Deionized water

-

MALDI target plate

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of this compound in a solvent mixture of ACN/0.1% aqueous TFA (e.g., 50:50, v/v).

-

Sample Preparation: Dissolve the oligosaccharide sample in deionized water or a suitable buffer at a concentration appropriate for MALDI-MS analysis (e.g., 1 pmol/µL).

-

On-Target Derivatization:

-

Spot 0.5 µL of the oligosaccharide sample solution onto the MALDI target plate.

-

Immediately add 0.5 µL of the 3-AQ matrix solution to the sample spot.

-

Mix gently by pipetting up and down directly on the target spot.

-

Allow the spot to air-dry completely at room temperature. The 3-AQ reacts with the reducing end of the oligosaccharide to form a Schiff base.

-

-

MALDI-TOF MS Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes. The derivatization enhances ionization efficiency, allowing for high-sensitivity detection.

-

Perform Post-Source Decay (PSD) fragmentation analysis to obtain information on the oligosaccharide sequence, linkage, and branching.[2]

-

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate and analytical reagent, the broader class of aminoquinolines is known for significant biological activity, including anticancer and antimalarial properties.[1] General studies on aminoquinolines have shown they can interfere with critical cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[4]

Visualizations

The following diagrams illustrate a key biological pathway potentially modulated by aminoquinolines and a standard experimental workflow involving this compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminoquinoline: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoquinoline, a key heterocyclic amine, serves as a versatile scaffold in medicinal chemistry and a valuable tool in analytical sciences. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established experimental protocols. Detailed structural data, including bond lengths and angles, are presented alongside spectroscopic information. Furthermore, this document outlines its role as a fluorescent tag and matrix in mass spectrometry, highlighting its significance in modern analytical workflows.

Molecular Structure and Identification

This compound is a derivative of quinoline, a bicyclic aromatic compound, with an amino group substituted at the C-3 position.

1.1. IUPAC Name

The internationally recognized IUPAC name for this compound is quinolin-3-amine [1][2].

1.2. Chemical Structure

The structure consists of a benzene ring fused to a pyridine ring, forming the quinoline core. The amino group is attached to the carbon atom at position 3 of this heterocyclic system.

-

Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)N[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its application in experimental settings, influencing factors such as solubility, reactivity, and analytical detection.

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 91-92 °C | [3] |

| Boiling Point | 137 °C at 1 mmHg | [3] |

| pKa | 4.91 at 20 °C | [3][4] |

| Water Solubility | Slightly soluble in hot water | [3] |

| LogP (octanol-water) | 1.63 | [4] |

| Appearance | White to beige crystalline powder or crystals | [3] |

Experimental Protocols

3.1. Purification by Crystallization

A common method for the purification of this compound is through crystallization.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Recommended solvents include benzene, toluene, hexane, or aqueous ethanol.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

-

For further precipitation, the solution can be placed in an ice bath.

-

Collect the crystals by filtration, for instance, using a Büchner funnel.

-

Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the purified crystals under a vacuum to remove any residual solvent. This process yields this compound of high purity[5].

Applications in Analytical Chemistry

This compound is widely utilized as a fluorescent reagent and a matrix in mass spectrometry, particularly in the analysis of biomolecules.

4.1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

In MALDI-MS, this compound serves as a liquid matrix for the analysis of glycopeptides, carbohydrates, and phosphopeptides[5]. It is also employed as a derivatizing reagent for the analysis of oligosaccharides[5].

Workflow for N-glycan Profiling using this compound as a Derivatizing Agent:

The following diagram illustrates a typical workflow for the quantitative profiling of N-glycans using MALDI-MS, where this compound is used for derivatization to enhance ionization efficiency and detection.

This diagram outlines the key stages from sample preparation to data analysis in a typical N-glycan profiling experiment where this compound is used as a derivatizing agent for MALDI-MS.

References

3-Aminoquinoline Derivatives: A Technical Guide to Their Synthesis and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Among its derivatives, the 3-aminoquinoline framework has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents. These compounds have demonstrated significant potential in oncology, infectious diseases, and the modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, potential applications, and the experimental methodologies used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Two of the most versatile and widely employed methods are the Friedländer annulation and the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Friedländer Annulation for 3-Substituted Quinoline Synthesis

The Friedländer synthesis is a classical and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[1][2][3]

General Procedure:

-

Reaction Setup: To a solution of a 2-aminoaryl ketone (1.0 equivalent) in a suitable solvent such as ethanol, add the α-methylene carbonyl compound (1.2 equivalents).[3]

-

Catalyst Addition: Introduce a catalytic amount of an acid or base. For instance, neodymium(III) nitrate hexahydrate can be used as a mild Lewis acid catalyst.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired 3-substituted quinoline derivative.[1]

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for 3-Arylquinoline Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. This method is particularly useful for introducing aryl or heteroaryl substituents at the 3-position of the quinoline ring.[4][5]

General Procedure:

-

Reaction Setup: In a reaction vessel, combine the 3-bromoquinoline derivative (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a solvent system, typically a mixture of toluene and water.[5]

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[4]

-

Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by TLC or GC-MS.[5]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the pure 3-arylquinoline derivative.

Potential Applications of this compound Derivatives

The unique structural features of 3-aminoquinolines have led to their exploration in various therapeutic areas, with oncology being a primary focus.

Anticancer Activity

Numerous this compound derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5e | Various | 0.026 | [6] |

| Compound 5h | Various | 0.028 | [6] |

| Compound II | Various | 1.20 | [6] |

| Compound III | Various | 3.30 | [6] |

| Compound IV | A-549 | 35 | [6] |

| 91b1 | AGS | 4.28 | [7] |

| 91b1 | KYSE150 | 4.17 | [7] |

| 91b1 | KYSE450 | 1.83 | [7] |

Kinase Inhibition

A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[8]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 15d | PDGF-RTK | ≤ 20 | [8] |

| 17m | PDGF-RTK | ≤ 20 | [8] |

| 17b | PDGF-RTK | ≤ 20 | [8] |

| 24 | PDGF-RTK | ≤ 20 | [8] |

| 14 | RIPK2 | 5.1 | [9] |

| 31 | RIPK2 | < 20 | [9] |

| 32 | RIPK2 | < 20 | [9] |

| 33 | RIPK2 | < 20 | [9] |

| Compound 5e | EGFR | 71 | [6] |

| Compound 5e | BRAFV600E | 62 | [6] |

| Compound 5e | HER-2 | 21 | [6] |

| Compound 5h | EGFR | 75 | [6] |

| Compound 5h | BRAFV600E | 67 | [6] |

| Compound 5h | HER-2 | 23 | [6] |

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[10] They can act at various nodes, including the direct inhibition of PI3K isoforms or downstream effectors like Akt and mTOR.[10][11]

Experimental Workflow for Anticancer Drug Screening

The evaluation of the anticancer potential of novel this compound derivatives typically follows a standardized in vitro screening workflow. A common and robust method for assessing cytotoxicity is the MTT assay.[12][13]

Experimental Protocol 3: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.[12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their synthesis is accessible through robust and adaptable chemical reactions, allowing for the generation of diverse chemical libraries. The potent biological activities observed, including broad-spectrum anticancer effects and specific kinase inhibition, underscore the importance of this scaffold in modern drug discovery. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the this compound core.

References

- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]

- 8. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

The Diverse Biological Activities of 3-Aminoquinoline and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been a focal point in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, the 3-aminoquinoline scaffold has emerged as a particularly versatile pharmacophore, with its analogs exhibiting potent anticancer, antimicrobial, and antimalarial properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development endeavors.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, operating through various mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[3][4] A notable area of investigation is their role as inhibitors of key enzymes in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and various kinases.[5][6]

Quantitative Anticancer Data

The cytotoxic effects of various this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [3] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast) | 39.0 | [3] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF-7 (Breast) | 40.0 | [3] |

| 2-Cyano-5-(4-(dimethylamino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF-7 (Breast) | 40.4 | [3] |

| Pyrano[3,2-c]quinolinone 2a | Ehrlich Ascites Carcinoma (EAC) | 31.1 | [7] |

| Pyrano[3,2-c]quinolinone 2b | Ehrlich Ascites Carcinoma (EAC) | 29.2 | [7] |

| Pyrano[3,2-c]quinolinone 2c | Ehrlich Ascites Carcinoma (EAC) | 27.7 | [7] |

| 2-[(Quinolin-2-yl)amino]ethan-1-ol | A549 (Lung) | 25.8 ± 2.1 | [8] |

| 2-[(Quinolin-2-yl)amino]ethan-1-ol | HepG2 (Liver) | 18.5 ± 1.7 | [8] |

| 2-[(Quinolin-2-yl)amino]ethan-1-ol | MCF-7 (Breast) | 32.1 ± 3.5 | [8] |

| 2-[(Quinolin-2-yl)amino]ethan-1-ol | HCT116 (Colorectal) | 21.3 ± 2.4 | [8] |

| 7-methyl-8-nitro-quinoline (C) | Caco-2 (Colorectal) | 1.871 | [9] |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 (Colorectal) | 0.929 | [9] |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.535 | [9] |

Signaling Pathways in Anticancer Activity

This compound analogs can influence several critical signaling pathways involved in cancer cell survival and proliferation. One of the key mechanisms involves the induction of DNA damage, which can activate p53-dependent apoptosis.[10] Furthermore, some analogs have been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for tumor growth and survival.[10]

Experimental Protocols: Anticancer Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Materials:

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[11]

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent[11]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[11]

-

96-well plates[13]

-

Microplate reader[13]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

-

Prepare serial dilutions of the this compound analogs in the culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.[11]

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[11]

-

Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[13]

-

Shake the plate for 15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

This assay quantifies the inhibition of PARP-1, an enzyme involved in DNA repair.[14]

Materials:

-

Recombinant PARP-1 enzyme[15]

-

Activated DNA[15]

-

β-NAD+[15]

-

PARP assay buffer[15]

-

Test inhibitors (this compound analogs)[5]

-

Developer reagent[15]

-

96-well plate[5]

-

Fluorometric plate reader[15]

Procedure:

-

Prepare serial dilutions of the test inhibitor.[16]

-

In a 96-well plate, add the PARP assay buffer, activated DNA, and the test inhibitor.[15]

-

Add the PARP-1 enzyme to initiate the reaction, except in the negative control wells.[16]

-

Add β-NAD+ to all wells to start the enzymatic reaction and incubate.[15]

-

Stop the reaction and add the developer reagent.[15]

-

Incubate to allow for the development of the fluorescent signal.

-

Measure the fluorescence to determine the level of PARP-1 activity.[16]

Antimicrobial Activity

This compound and its analogs have demonstrated significant activity against a range of bacterial and fungal pathogens.[17][18] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[19]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of these compounds.

| Compound/Analog | Microorganism | Strain | MIC (µg/mL) | Reference |

| Amifloxacin (16) | Escherichia coli | Vogel | 0.25 | [20] |

| Quinolone-Sulfonamide Hybrid | Staphylococcus aureus | ATCC 25923 | 0.1904 | [17] |

| Quinolone-Sulfonamide Hybrid | Escherichia coli | ATCC 25922 | 6.09 | [17] |

| Quinolone-Sulfonamide Hybrid | Candida albicans | ATCC 10231 | 1.52 | [17] |

| Quinoline-Thiazole Derivative | Fusarium oxysporum | - | 25 | [21] |

| Quinoline-Thiazole Derivative | Aspergillus niger | - | 25 | [21] |

| Quinoline-Thiazole Derivative | Cryptococcus neoformans | - | 25 | [21] |

| Quinoline-Thiazole Derivative | Aspergillus flavus | - | 12.5 | [21] |

| Quinolone coupled hybrid 5d | Various G+ and G- strains | - | 0.125 - 8 | [22][23] |

| 8-aminoquinoline-1,2,3-triazole hybrid 13b | Shigella flexneri | - | 0.12 | [24] |

| 8-aminoquinoline-1,2,3-triazole hybrid 13b | Aspergillus clavatus | - | 0.49 | [24] |

Experimental Protocols: Antimicrobial Assays

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]

Materials:

-

Bacterial or fungal strains[25]

-

Mueller-Hinton Broth (MHB) or other appropriate broth[25]

-

96-well microtiter plates[25]

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity[25]

-

Test compounds (this compound analogs)[25]

-

Positive and negative controls[25]

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.[25]

-

Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration.[25]

-

Add the inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[25]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

Antimalarial Activity

The quinoline scaffold is the backbone of many established antimalarial drugs, and this compound analogs continue to be a source of new drug candidates, particularly against drug-resistant strains of Plasmodium falciparum.[26][27][28] Their mechanism of action is often linked to the inhibition of hemozoin formation in the parasite.[29]

Quantitative Antimalarial Data

The efficacy of antimalarial compounds is typically assessed by their half-maximal effective concentration (EC50) against parasite growth.

| Compound/Analog | P. falciparum Strain | EC50 (nM) | Reference |

| Diaryl ether 3{1,4,1} | K1 (CQ-resistant) | 20 | [26] |

| Diaryl ether 3{1,7,4} | K1 (CQ-resistant) | 31 | [26] |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1) | CQ-resistant | 1200 (IC50) | [30] |

| Alkylidene-linked CQ dimer (33) | - | 17 (IC50) | [31] |

| 4-aminoquinoline-pyrimidine hybrid 37 | CQ-sensitive & CQ-resistant | 130-140 (IC50) | [29] |

Conclusion

This compound and its analogs represent a rich and promising area for the discovery and development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and antimalarial applications, underscore the versatility of this chemical scaffold. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design of more potent and selective compounds and advancing the translation of these promising molecules from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly continue to yield novel drug candidates with the potential to address significant unmet medical needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 8. benchchem.com [benchchem.com]

- 9. brieflands.com [brieflands.com]

- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biointerfaceresearch.com [biointerfaceresearch.com]

The Versatility of the 3-Aminoquinoline Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its various isomers, the 3-aminoquinoline framework has emerged as a particularly versatile and valuable building block in the design and synthesis of novel drug candidates. Its unique electronic properties and synthetic tractability have allowed for the development of a diverse array of derivatives with potent biological activities across several therapeutic areas. This technical guide provides an in-depth exploration of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its role in critical biological pathways.

Therapeutic Applications and Efficacy of this compound Derivatives

The this compound scaffold has been successfully exploited to generate compounds with significant anticancer, antimalarial, and kinase inhibitory activities. The following sections present a quantitative summary of the efficacy of various this compound derivatives.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[1][2]

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [3] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [3] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 40.0 | [3] |

| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide | MCF-7 (Breast) | 40.4 | [3] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | Average lgGI50 = -5.18 | [4] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | [5] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | [5] |

Antimalarial Activity

The quinoline core is historically significant in the development of antimalarial drugs, and this compound derivatives continue this legacy.[6] These compounds often exert their effect by interfering with the detoxification of heme in the malaria parasite, a critical survival mechanism.[7][8][9]

Table 2: Antimalarial Activity of this compound Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [10] |

| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Chloroquine-sensitive | 0.014 (µg/mL) | [10] |

| 4-((4-((7-chloroquinolin-4-yl) amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile | Dd2 (Chloroquine-resistant) | 0.0558 | [11] |

| 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione | W2 (Chloroquine-resistant) | 0.0118 | [11] |

| Hybrid 4b (4-Aminoquinoline-pyrano[2,3-c]pyrazole) | 3D7 (Chloroquine-sensitive) | 0.0130 | [12] |

| Hybrid 4b (4-Aminoquinoline-pyrano[2,3-c]pyrazole) | K1 (Chloroquine-resistant) | 0.02 | [12] |

Kinase Inhibition

The ability of this compound derivatives to interact with the ATP-binding site of various kinases has positioned them as promising kinase inhibitors for targeted therapies.[13] Their activity against kinases such as EGFR, HER-2, and those in the PI3K/Akt/mTOR pathway is of particular interest in oncology.[14][15][16]

Table 3: Kinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Compound 25 (4-Aminoquinoline-3-carboxamide) | BTKWT | 5.3 | [17][18] |

| Compound 25 (4-Aminoquinoline-3-carboxamide) | BTKC481S | 39 | [17][18] |

| 3H-pyrazolo[4,3-f]quinoline derivative | FLT3 | Nanomolar range | [19] |

| Pyrano-quinoline compound 5e | EGFR | 71 | [14] |

| Pyrano-quinoline compound 5e | BRAFV600E | 62 | [14] |

| Pyrano-quinoline compound 5e | HER-2 | 21 | [14] |

| Pyrano-quinoline compound 5h | EGFR | 75 | [14] |

| Pyrano-quinoline compound 5h | BRAFV600E | 67 | [14] |

| Pyrano-quinoline compound 5h | HER-2 | 23 | [14] |

Key Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific and critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Anticancer Mechanism: Inhibition of PI3K/Akt/mTOR and EGFR Signaling Pathways

In cancer, the PI3K/Akt/mTOR and EGFR signaling pathways are frequently dysregulated, leading to uncontrolled cell growth and proliferation. This compound derivatives have been shown to inhibit key components of these pathways.

Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways by 3-aminoquinolines.

Antimalarial Mechanism: Inhibition of Heme Polymerization

In the malaria parasite Plasmodium falciparum, the digestion of hemoglobin in the food vacuole releases toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. This compound derivatives are believed to inhibit this crucial detoxification process.

Caption: Inhibition of heme polymerization by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives often involves a multi-step process. A common approach is the amidation of a quinoline carboxylic acid precursor.

Experimental Workflow: Synthesis of 3-Amino-N-aryl-quinoline-4-carboxamides

Caption: General workflow for the synthesis of this compound-4-carboxamides.

Protocol:

-

Pfitzinger Reaction: To a microwave vial containing a solution of the corresponding isatin (1 equivalent) in a mixture of ethanol and water, add 1-(p-tolyl)ethanone (1.2 equivalents) and potassium hydroxide (3 equivalents).

-

Irradiate the mixture in a microwave reactor at 125°C for the appropriate time.

-

After cooling, acidify the reaction mixture with HCl to precipitate the quinoline-4-carboxylic acid.

-

Filter, wash with water, and dry the solid to obtain the intermediate.

-

Amide Coupling: To a solution of the quinoline-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate amine (1.2 equivalents) and continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 3-amino-N-aryl-quinoline-4-carboxamide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

In Vitro Antimalarial Activity: SYBR Green I-based Assay

This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasite DNA.

Protocol:

-

Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes in complete RPMI 1640 medium.

-

Compound Plating: Prepare serial dilutions of the this compound derivatives in a 96-well plate.

-

Infection and Incubation: Add parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well. Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: Lyse the cells by adding a lysis buffer containing SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.[14]

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the this compound derivative at various concentrations in a kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value from a dose-response curve.[16]

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse substituents have allowed for the fine-tuning of its pharmacological properties, leading to potent and selective compounds. The data and protocols presented in this guide underscore the significant potential of this compound derivatives in anticancer, antimalarial, and kinase-targeted therapies. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential and to develop novel drug candidates to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. revues.imist.ma [revues.imist.ma]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Aminoquinoline: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-aminoquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. The document details experimental protocols and presents key quantitative data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the protons on the quinoline ring system, and a characteristic signal for the amino group protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 4.0 - 5.0 | Broad Singlet |

| Aromatic C-H | 7.0 - 8.8 | Multiplets |

Note: Specific chemical shifts and coupling constants can be found in spectral databases. The spectrum is available in public databases for detailed analysis.[1]

¹³C NMR Data

The ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms of the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (C-NH₂) | ~145 |

| C2, C4 | ~120 - 148 |

| C5, C6, C7, C8 | ~125 - 130 |

| C4a, C8a | ~128 - 147 |

Note: ¹³C NMR spectral data for this compound is available from sources such as ChemicalBook for precise peak assignments.[2]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE series or equivalent, operating at a field strength of 300 MHz or higher for ¹H NMR.[1]

-

Data Acquisition :

-

Transfer the prepared sample solution into a 5 mm NMR tube.

-

Place the tube in the spectrometer's probe.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Typically, 16-32 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amine and aromatic components.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3500 - 3300 | Medium (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C and C=N Stretch (Ring) | 1700 - 1500 | Medium to Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-H Bend (Aromatic) | 860 - 680 | Strong |

Note: IR spectra for this compound have been recorded using techniques such as KBr wafers and Attenuated Total Reflectance (ATR).[1]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing : The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns. Electron Ionization (EI) is a common technique used for the analysis of organic molecules like this compound.[3]

| Ion | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Identity |

| [M]⁺˙ | 144 | ~100 | Molecular Ion |

| [M+1]⁺˙ | 145 | ~10.8 | Isotopic Peak |

| [M-H]⁺ | 143 | ~12.4 | |

| [M-HCN]⁺˙ | 117 | ~15.6 | Fragment Ion |

| 89 | ~10.6 | Fragment Ion |

Data obtained from GC-MS analysis using Electron Ionization (EI) at 70 eV.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small quantity of this compound into the mass spectrometer. If coupled with Gas Chromatography (GC-MS), the sample is first vaporized and separated on the GC column before entering the ion source.

-

Ionization :

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral species. This fragmentation pattern is reproducible and characteristic of the molecule's structure.

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflows

Diagrams are essential for visualizing complex processes and relationships in chemical analysis. The following workflows illustrate the general process of spectroscopic analysis and a specific fragmentation pathway for this compound.

References

In-Depth Technical Guide: Solubility of 3-Aminoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinoline is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science. Its quinoline scaffold is a common feature in a variety of biologically active compounds, including antimalarial and anticancer agents. The solubility of this compound in organic solvents is a critical parameter for its application in synthetic chemistry, formulation development, and analytical sciences. Understanding its solubility profile allows for the optimization of reaction conditions, purification processes, and the development of suitable delivery systems for drug candidates. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for its determination, and illustrates a key application in a logical workflow.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 580-17-6 | [1] |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 91-94 °C | [2] |

| pKa | 4.91 | [3] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative and some quantitative information has been compiled below. The data is presented at ambient temperature (approximately 20-25°C) unless otherwise specified.

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Water | H₂O | Protic, Polar | 3260 mg/L | [3] |

| Methanol | CH₃OH | Protic, Polar | Soluble | [2][4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Soluble; a 10mM solution can be prepared | [4][5] |

| Chloroform | CHCl₃ | Aprotic, Nonpolar | Soluble | [5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Nonpolar | Soluble | [5] |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Soluble | [5] |

| Acetone | C₃H₆O | Aprotic, Polar | Soluble | [5] |

Note: The term "Soluble" indicates that the source states solubility without providing a specific quantitative value. The lack of extensive quantitative data highlights the necessity for experimental determination for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols are recommended. The Shake-Flask method followed by a suitable analytical technique is considered the gold standard for determining thermodynamic solubility.

Shake-Flask Method Coupled with UV-Vis Spectrophotometry

This method is suitable for determining the equilibrium solubility of a compound in a specific solvent, provided the compound has a chromophore that absorbs in the UV-Vis spectrum.

4.1.1. Materials

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetonitrile, toluene)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

4.1.2. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a scintillation vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the linear regression of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of an Experimental Workflow

This compound is utilized as a matrix for the analysis of oligosaccharides in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. The following diagram illustrates the general workflow for this application.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 3-Aminoquinoline Derivatives for Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel antimalarial agents. Quinoline-based compounds, particularly 4-aminoquinolines like chloroquine, have historically been a cornerstone of antimalarial chemotherapy. However, their efficacy has been severely compromised by resistance. This has spurred research into structurally related compounds, including 3-aminoquinoline derivatives, as a promising avenue for new drug discovery. These application notes provide detailed protocols for the synthesis and evaluation of this compound derivatives and summarize key data to guide researchers in this field. The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[1][2]

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common and effective method involves the nucleophilic substitution of a suitable quinoline precursor. The following protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a target this compound derivative from a 3-haloquinoline precursor and an appropriate amine.

Materials:

-

3-Haloquinoline (e.g., 3-bromoquinoline or 3-chloroquinoline)

-

Desired primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Rotary evaporator

-

NMR spectrometer, Mass spectrometer, and HPLC for characterization

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine the 3-haloquinoline (1.0 eq), the amine (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent to the reaction vessel via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously. The reaction can be performed under conventional heating or using microwave irradiation for potentially shorter reaction times.[3]

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Hexane/Ethyl Acetate).

-

Characterization: Characterize the purified this compound derivative by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and assess its purity by HPLC.

II. In Vitro Antimalarial Activity Assays

The initial screening of newly synthesized compounds for their antimalarial activity is typically performed in vitro against cultured P. falciparum parasites. The following protocols describe two common methods for assessing the 50% inhibitory concentration (IC₅₀) of the compounds.

Protocol 1: SYBR Green I-Based Fluorescence Assay

Principle: This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Materials:

-

P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, W2 strains)[4]

-

Human O⁺ erythrocytes

-

Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

-

96-well black, clear-bottom microplates

-

Test compounds dissolved in DMSO

-

Chloroquine and Artemisinin as control drugs

-

SYBR Green I lysis buffer (containing saponin and SYBR Green I dye)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

Plate Preparation: Add 100 µL of complete culture medium to each well of a 96-well plate. Prepare serial dilutions of the test compounds and control drugs in the plate.

-

Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (at 1% parasitemia and 2% hematocrit) to each well. Include parasite-free red blood cells as a negative control.

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37 °C.

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the fluorescence intensity against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Assay

Principle: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), which is released upon lysis of the parasites.

Materials:

-

P. falciparum culture and red blood cells (as above)

-

96-well microplates

-

Test compounds and control drugs

-

Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD))

-

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

-

Tris buffer with Triton X-100 for lysis

-

Spectrophotometer (plate reader) capable of reading absorbance at ~650 nm

Procedure:

-

Plate Setup and Incubation: Prepare the 96-well plates with serially diluted compounds and synchronized parasite culture as described in the SYBR Green I assay protocol and incubate for 72 hours.

-

Parasite Lysis: After incubation, lyse the parasites by either freeze-thaw cycles or by adding a lysis buffer containing Triton X-100.

-

LDH Reaction: Add Malstat reagent and NBT/PES solution to each well.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-30 minutes. The pLDH will reduce APAD to APADH, which in turn reduces NBT to a colored formazan product. Measure the absorbance at ~650 nm.

-

Data Analysis: Calculate the percentage of growth inhibition for each drug concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration.

III. In Vivo Antimalarial Efficacy Studies

Promising compounds from in vitro screening are further evaluated for their efficacy in animal models of malaria, most commonly in mice infected with Plasmodium berghei.

Protocol: 4-Day Suppressive Test (Thompson Test)

Principle: This test evaluates the ability of a compound to suppress the growth of parasites in infected mice.

Materials:

-

Plasmodium berghei (e.g., ANKA strain) infected donor mouse

-

6-8 week old C57BL/6 or Swiss albino mice[5]

-

Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

-

Chloroquine as a positive control

-

Vehicle as a negative control

-

Syringes and needles for infection and drug administration

-

Microscope, slides, and Giemsa stain for parasitemia determination

Procedure:

-

Infection: Inoculate experimental mice intraperitoneally or intravenously with approximately 1x10⁵ P. berghei-parasitized red blood cells.